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molecular formula C10H8N2O2 B1628971 5-Aminoisoquinoline-3-carboxylic acid CAS No. 80066-71-3

5-Aminoisoquinoline-3-carboxylic acid

Cat. No. B1628971
M. Wt: 188.18 g/mol
InChI Key: BUAXJCKIRCBFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04363909

Procedure details

5-Aminoisoquinoline-3-carboxylic acid (25 g) is added to methanol (2 liters). The mixture is heated to the reflux temperature and a stream of dry hydrogen chloride is bubbled through for 3 hours. The mixture is heated under reflux for a further 3 hours and then concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 60° C. The residue is dissolved in water (200 cc) and the solution is washed with ethyl acetate (2×100 cc). The aqueous solution is rendered alkaline to pH 9 by adding potassium carbonate. The precipitate formed is filtered off, washed with water and dried to yield 5-amino-3-methoxycarbonylisoquinoline (20.3 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[N:6]=[CH:7]2.[CH3:15]O>>[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:12]([O:14][CH3:15])=[O:13])[N:6]=[CH:7]2

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C2C=C(N=CC2=CC=C1)C(=O)O
Name
Quantity
2 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to the reflux temperature
CUSTOM
Type
CUSTOM
Details
a stream of dry hydrogen chloride is bubbled through for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 60° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water (200 cc)
WASH
Type
WASH
Details
the solution is washed with ethyl acetate (2×100 cc)
ADDITION
Type
ADDITION
Details
by adding potassium carbonate
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=C(N=CC2=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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